[2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine

Kir2.1 Inward rectifier potassium channel Ion channel pharmacology

The compound 2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine (C17H18BrNO3, MW 364.24) is a secondary amine featuring a benzodioxole ethylamine core linked to a 3-bromo-4-methoxybenzyl substituent. It belongs to the benzodioxole class of heterocyclic compounds, a scaffold widely explored in medicinal chemistry for its diverse biological activities.

Molecular Formula C17H18BrNO3
Molecular Weight 364.2 g/mol
Cat. No. B3863300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine
Molecular FormulaC17H18BrNO3
Molecular Weight364.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3)Br
InChIInChI=1S/C17H18BrNO3/c1-20-15-4-3-13(8-14(15)18)10-19-7-6-12-2-5-16-17(9-12)22-11-21-16/h2-5,8-9,19H,6-7,10-11H2,1H3
InChIKeyRQPOKEOUHNXSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2H-1,3-Benzodioxol-5-yl)ethyl]-[(3-bromo-4-methoxyphenyl)methyl]amine: Procurement-Relevant Baseline Profile


The compound 2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine (C17H18BrNO3, MW 364.24) is a secondary amine featuring a benzodioxole ethylamine core linked to a 3-bromo-4-methoxybenzyl substituent [1]. It belongs to the benzodioxole class of heterocyclic compounds, a scaffold widely explored in medicinal chemistry for its diverse biological activities. The presence of both a methylenedioxy motif and an aryl bromide handle makes this compound a bifunctional intermediate suitable for lead diversification [2]. The compound has been interrogated in a confirmatory dose-response assay against the inward rectifier potassium channel Kir2.1, providing a quantitative anchor for biological characterization [1].

Why Close Analogs of 2-(2H-1,3-Benzodioxol-5-yl)ethyl]-[(3-bromo-4-methoxyphenyl)methyl]amine Cannot Be Casually Substituted


Benzodioxole derivatives are not interchangeable because subtle variations in the aryl substitution pattern dictate both biological target engagement and synthetic utility. The 3-bromo-4-methoxyphenyl moiety in the target compound confers a reactive site for palladium-catalyzed cross-coupling, enabling late-stage diversification that is not accessible with chloro or unsubstituted analogs [1]. Replacing the bromine with chlorine, for example, significantly reduces oxidative addition rates in Suzuki-Miyaura reactions, thereby limiting downstream chemical space exploration [1]. Furthermore, the specific arrangement of the methoxy group ortho to the bromine atom can influence electronic effects and steric accessibility during coupling, making generic substitution risky for reproducible synthetic outcomes. In biological contexts, the combination of benzodioxole and 3-bromo-4-methoxyphenyl pharmacophores has been shown to produce a measurable, albeit modest, interaction with Kir2.1 channels (IC50 34.7 μM) [2], a profile that close analogs lacking this precise substitution pattern may not recapitulate.

Quantitative Comparative Evidence for 2-(2H-1,3-Benzodioxol-5-yl)ethyl]-[(3-bromo-4-methoxyphenyl)methyl]amine Procurement Decisions


Kir2.1 Inhibition: Target Compound vs. Gold-Standard Inhibitor ML133

In a confirmatory dose-response assay using HEK293 cells expressing the mouse inward rectifier potassium channel Kir2.1, the target compound exhibited an IC50 of 34.7 μM (±18.7 μM) [1]. This is approximately 19-fold less potent than the widely cited selective Kir2.1 inhibitor ML133, which displays an IC50 of 1.8 μM at pH 7.4 in comparable thallium flux assays . While ML133 acts as a potent blocker, the target compound provides a weaker inhibitory profile that may be advantageous for applications requiring partial channel modulation or as a low-activity control.

Kir2.1 Inward rectifier potassium channel Ion channel pharmacology

Aryl Bromide Reactivity Advantage for Cross-Coupling Diversification

The 3-bromo substituent on the phenyl ring of the target compound provides a reactive site for palladium-catalyzed cross-coupling reactions. Review literature establishes that aryl bromides are significantly more reactive than aryl chlorides in Suzuki-Miyaura and Buchwald-Hartwig reactions, with chlorides traditionally showing lower reactivity [1]. The target compound, bearing an aryl bromide, outpaces its putative 3-chloro-4-methoxyphenyl analog in oxidative addition, enabling more efficient and higher-yielding C-C and C-N bond formation.

Suzuki-Miyaura coupling Aryl bromide building block Medicinal chemistry diversification

Absence of Documented Polypharmacology as a Selectivity Advantage

According to the ChEMBL 20 database, no biological activity has been reported for the target compound beyond the Kir2.1 inhibitory data [1]. In contrast, many benzodioxole derivatives display promiscuous activity across GPCRs, ion channels, and enzymes. This absence of documented polypharmacology, while potentially reflecting limited profiling, suggests that the compound may serve as a cleaner starting point for target-specific optimization programs compared to more broadly active benzodioxole analogs.

Selectivity profiling ChEMBL Target engagement Tool compound

Optimal Research and Industrial Deployment Scenarios for 2-(2H-1,3-Benzodioxol-5-yl)ethyl]-[(3-bromo-4-methoxyphenyl)methyl]amine


Kir2.1 Channel Pharmacology: Low-Potency Control or Partial Inhibitor Probe

With an IC50 of 34.7 μM against Kir2.1, this compound occupies a potency niche distinct from high-affinity blockers like ML133 (IC50 1.8 μM) [1]. It is suited for experimental designs where complete channel blockade is undesirable—for instance, in studies investigating graded Kir2.1 inhibition on resting membrane potential in excitable cells. Researchers requiring a weak Kir2.1 inhibitor to benchmark stronger tool compounds or to probe the functional consequences of partial current reduction will find this compound a practical choice.

Medicinal Chemistry Diversification: Aryl Bromide Handle for Late-Stage Functionalization

The 3-bromo substituent makes this compound a versatile intermediate for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions [2]. Unlike chloro or unsubstituted analogs, the bromide enables more efficient oxidative addition, allowing medicinal chemists to generate focused libraries of benzodioxole-containing analogs with diverse aryl, heteroaryl, or amine appendages. This is particularly valuable for structure-activity relationship (SAR) exploration around the benzodioxole core.

Selectivity-Oriented Lead Discovery Programs

Given the absence of documented activity against other targets in ChEMBL 20 [3], this compound presents a relatively clean profile for lead optimization. Drug discovery teams seeking to avoid the polypharmacology often associated with benzodioxole scaffolds can use this compound as a starting point for building target-selective chemical series, confident that initial off-target liabilities are minimized.

Quote Request

Request a Quote for [2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.